

A Technical Guide to the Bioavailability and Metabolism of Avenanthramide C in Humans

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Compound of Interest		
Compound Name:	Avenanthramide C	
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Introduction

Avenanthramides (AVs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa). Among them, **avenanthramide C** (AV-C) has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Understanding the bioavailability and metabolic fate of AV-C in humans is crucial for evaluating its potential as a nutraceutical or therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of **avenanthramide C** in humans, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Bioavailability and Pharmacokinetics of Avenanthramide C

Following oral consumption, **avenanthramide C** is absorbed, appears in the plasma, and is subject to metabolic processes. The bioavailability of AV-C can be influenced by the dose and the food matrix in which it is consumed.

Quantitative Pharmacokinetic Data

Several studies have investigated the pharmacokinetic profile of **avenanthramide C** in healthy human subjects. The key parameters, including maximum plasma concentration (Cmax), time



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to reach maximum concentration (Tmax), and elimination half-life (T1/2), are summarized in the table below.



Study (Year)	Dosage and Food Matrix	n	Cmax (nmol/L)	Tmax (h)	T1/2 (h)	Citation(s
Chen et al. (2007)	0.5 g AEM in 360 mL skim milk	6	41.4	2.15	3.00	[1][2]
1 g AEM in 360 mL skim milk	6	89.0	2.15	3.00	[1][2]	
Zhang et al. (2017)	Low-AVA oat cookies (32.7 mg/kg AVAs)	16	~1.5 (estimated from graph)	~1-2	Not specified	
High-AVA oat cookies (229.6 mg/kg AVAs)	16	~4.0 (estimated from graph)	~2-3	~2.5		
Schär et al. (2018)	60 g oat bran (7.8 μmol total AVAs)	7	Traces detected in urine	Not applicable for plasma	Not applicable	[3]
Georgouso poulou et al. (2021)	Liquid oat product (196 mL)	21	Not specified individually for AV-C	0.7-1.6 (for total AVAs)	Not specified individually for AV-C	[4]
Solid oat product (62 g oat flakes)	21	Not specified individually for AV-C	1.1-2.3 (for total AVAs)	Not specified individually for AV-C	[4]	

AEM: Avenanthramide-enriched mixture; AVA: Avenanthramide



Influence of Food Matrix on Bioavailability

The food matrix plays a significant role in the bioavailability of avenanthramides. Studies have shown that the physical form of the oat product (liquid vs. solid) can affect the rate of absorption, with liquid forms generally leading to a shorter Tmax[4]. The presence of other food components, such as proteins and fats, may also influence the release and absorption of AV-C from the food matrix in the gastrointestinal tract.

Metabolism of Avenanthramide C

Avenanthramide C undergoes extensive metabolism in humans, involving both the gut microbiota and systemic (host) enzymatic pathways.

Gut Microbiota Metabolism

The human gut microbiota plays a crucial role in the initial biotransformation of **avenanthramide C**. The primary metabolic reactions include:

- Reduction of the C7'-C8' double bond: This leads to the formation of dihydroavenanthramide C (DH-AV-C). Studies have identified Faecalibacterium prausnitzii as a key bacterium responsible for this reduction[5].
- Cleavage of the amide bond: This results in the formation of 5-hydroxyanthranilic acid and dihydrocaffeic acid or caffeic acid[5].

Interindividual differences in the gut microbiota composition can lead to variations in the metabolic profile of AV-C among individuals[5].

Systemic Metabolism (Phase I and Phase II)

Following absorption, **avenanthramide C** and its gut microbial metabolites can undergo further metabolism in the liver and other tissues. Evidence suggests the occurrence of Phase II conjugation reactions:

 Glucuronidation: The formation of AV-C-glucuronide has been suggested by the detection of "conjugated" forms in plasma that are released upon treatment with β-glucuronidase[2].



- Sulfation: Similarly, the presence of sulfate conjugates is inferred from studies analyzing total avenanthramides after enzymatic hydrolysis[3].
- Methylation: Methylated metabolites of avenanthramides have also been identified in human plasma[1][6].

The major known metabolites of **avenanthramide C** are summarized in the table below.

Metabolite Name	Metabolic Pathway	Site of Detection	Citation(s)	
Dihydroavenanthrami de C (DH-AV-C)	Gut microbiota (reduction)	Feces, Urine	[5]	
5-Hydroxyanthranilic acid	Gut microbiota (amide bond cleavage)	Feces, Urine	[5]	
Dihydrocaffeic acid	Gut microbiota (amide bond cleavage)		[5]	
Caffeic acid	Gut microbiota (amide bond cleavage)	Feces, Urine	[5]	
Avenanthramide C glucuronide	Systemic (Phase II glucuronidation)	Plasma (inferred)	[2][7][8][9][10]	
Avenanthramide C sulfate	Systemic (Phase II sulfation)	Plasma (inferred), Urine	[3][7]	
Methyl- avenanthramide C	Systemic (Methylation)	Plasma	[1][6]	

Experimental Protocols

This section details the methodologies employed in key human studies investigating the bioavailability and metabolism of **avenanthramide C**.

Study by Chen et al. (2007)

• Study Design: Randomized, placebo-controlled, 3-way crossover trial with 1-week washout periods[2].



- Subjects: Six healthy older adults (3 male, 3 female; mean age 60.8 ± 3.6 years)[2].
- Dosing: Subjects consumed 360 mL of skim milk alone (placebo) or containing 0.5 g or 1 g of an avenanthramide-enriched mixture (AEM)[2].
- Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 10 hours post-consumption[2].
- Analytical Method: Plasma concentrations of free and conjugated avenanthramides were measured by HPLC with electrochemical detection after treatment with βglucuronidase/sulfatase to hydrolyze conjugates[2].

Study by Wang et al. (2015)

- Study Design: In vitro fermentation of avenanthramide C with human fecal slurries[5].
- Subjects: Fecal samples were obtained from six healthy human donors[5].
- Protocol: **Avenanthramide C** was incubated with fecal slurries under anaerobic conditions. Samples were collected at various time points (0, 12, 24, 48, 72, 96, and 120 hours)[5].
- Analytical Method: Metabolites were identified and quantified using HPLC with electrochemical detection and LC with electrospray ionization/mass spectrometry (LC-ESI/MS)[5].

Study by Schär et al. (2018)

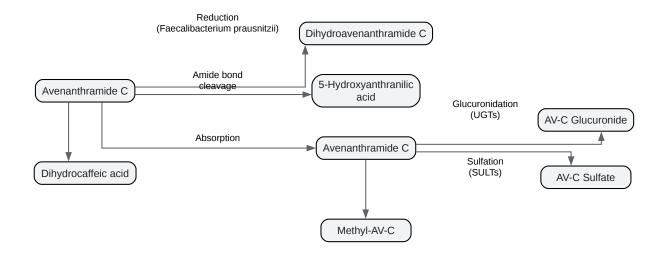
- Study Design: Crossover design where subjects consumed oat bran or a phenolic-low control[3].
- Subjects: Seven healthy male volunteers[3].
- Dosing: Participants consumed 60 g of oat bran containing 7.8 μmol of total avenanthramides[3].
- Sample Collection: Urine samples were collected 12 hours before and up to 48 hours after consumption[3].



 Analytical Method: Urinary metabolites were analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[3].

Visualizations

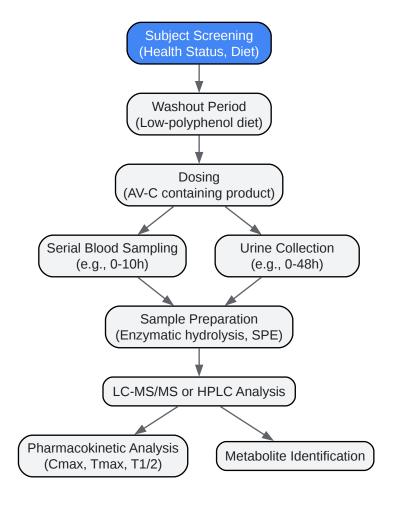
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying **avenanthramide C** bioavailability.



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Caption: Metabolic pathways of **Avenanthramide C** in humans.





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Caption: Experimental workflow for human bioavailability studies.

Conclusion

Avenanthramide C is bioavailable in humans, with plasma concentrations peaking within a few hours of consumption. It undergoes extensive metabolism, initiated by the gut microbiota and followed by systemic phase II conjugation reactions. The primary microbial metabolites include dihydroavenanthramide C and products of amide bond cleavage. Systemic metabolites are mainly glucuronide, sulfate, and methylated conjugates. The bioavailability and metabolic profile can be influenced by the dosage and the food matrix. Further research is warranted to fully elucidate the specific enzymes involved in systemic metabolism and to explore the biological activities of the various metabolites. This knowledge will be instrumental in the development of oat-based functional foods and therapeutics.



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